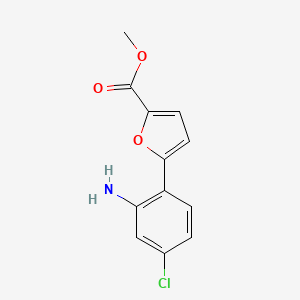

Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate

Description

Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate is a derivative of 5-phenylfuran-2-carboxylate, a class of compounds investigated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb) . These compounds interfere with iron homeostasis by targeting the salicylate synthase MbtI, a critical enzyme in mycobactin biosynthesis . This article compares the target compound with structurally similar derivatives, focusing on substituent effects, crystallography, and intermolecular interactions.

Properties

Molecular Formula |

C12H10ClNO3 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate |

InChI |

InChI=1S/C12H10ClNO3/c1-16-12(15)11-5-4-10(17-11)8-3-2-7(13)6-9(8)14/h2-6H,14H2,1H3 |

InChI Key |

NXKDCARVUXLXOL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-chlorophenylboronic acid and methyl 5-bromofuran-2-carboxylate.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the bromofuran derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like tetrahydrofuran (THF).

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate has found applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino-chlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The furan ring may also play a role in binding to biological macromolecules, influencing their structure and activity.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Substituent Effects and Key Structural Parameters

*Note: Data for the target compound are hypothesized based on analogs.

- Planarity: Fluorinated derivatives exhibit near-planar geometries due to intramolecular C–H···F interactions, stabilizing the conformation . The amino-chloro derivative may adopt a similar planar structure but with N–H···O/Cl interactions.

Intermolecular Interactions and Hirshfeld Surface Analysis

Table 2: Hirshfeld Surface Contributions for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

| Contact Type | Contribution (%) | Role in Crystal Packing |

|---|---|---|

| O···H/H···O | 38.9 | Weak H-bonds, limited cohesion |

| H···H | 20.3 | van der Waals dominance |

| C···C | 8.9 | π-π stacking (3.72–3.82 Å) |

| C···H/H···C | 9.1 | van der Waals |

| F···O/O···F | <5 | Minor C–F···O dipole interactions |

- Target Compound: The amino group may increase N–H···O/Cl contributions (absent in fluorinated analogs), reducing H···H and C···C interactions. Chlorine’s larger size compared to fluorine could enhance halogen bonding.

Biological Activity

Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.

Structural Characteristics

The compound features a furan ring with a carboxylate functional group, an amino group, and a chlorinated phenyl moiety. Its molecular formula is C12H12ClN O2, with a molecular weight of approximately 239.68 g/mol. The presence of chlorine and nitrogen atoms in its structure is often associated with enhanced reactivity and biological properties.

| Feature | Description |

|---|---|

| Molecular Formula | C12H12ClN O2 |

| Molecular Weight | 239.68 g/mol |

| Functional Groups | Furan ring, carboxylate, amino group, chlorophenyl |

Synthesis

The synthesis of this compound typically involves several steps that may include the formation of the furan ring followed by the introduction of the amino and chlorophenyl groups. While specific synthetic pathways are not detailed in the available literature, similar compounds have been synthesized through various organic reactions, including condensation and cyclization methods.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Activity : Compounds with similar structures have shown potential as anti-inflammatory agents. The presence of the amino group may enhance this activity by interacting with inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest that this compound could act as a lead candidate for cancer treatment, particularly due to its ability to interfere with cellular processes involved in tumor growth. Similar furan derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : There is evidence suggesting that compounds like this compound may possess antimicrobial activity by disrupting microbial iron homeostasis, which is critical for their growth.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For instance, derivatives with similar furan structures were reported to have IC50 values in the micromolar range against these cell lines .

- Mechanism of Action : While specific mechanisms for this compound are yet to be fully elucidated, studies on structurally related compounds suggest that they may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

- Pharmacological Profiles : The unique substitution pattern of this compound enhances its biological activity compared to structurally similar compounds. The presence of the amino group and the chlorinated phenyl moiety is believed to contribute significantly to its reactivity and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.